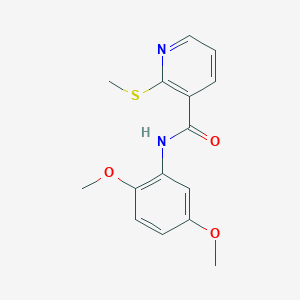

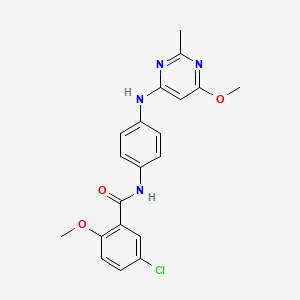

N-(2,5-dimethoxyphenyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Corrosion Inhibition in Metal Surfaces

- Application : N-(2,5-dimethoxyphenyl)-2-(methylthio)nicotinamide derivatives demonstrate effectiveness in inhibiting corrosion on metal surfaces, particularly mild steel in acidic environments.

- Mechanism : These compounds exhibit mixed-type corrosion inhibition, affecting both anodic and cathodic processes.

- Significance : The study of these derivatives in corrosion inhibition highlights their potential in industrial applications where metal preservation is crucial, such as in pipelines and machinery maintenance.

- Reference : Chakravarthy et al., 2014.

DNA Repair Stimulation

- Application : Nicotinamide, a related compound, has been shown to stimulate DNA repair in human lymphocytes.

- Mechanism : This stimulation is concentration-dependent, indicating a potential for controlled therapeutic use.

- Significance : This property could be significant in medical fields, especially in treatments related to genetic damage and cancer therapy.

- Reference : Berger & Sikorski, 1980.

Erythroid Differentiation in Erythroleukemia Cells

- Application : Nicotinamide and its analogues, including N-(2,5-dimethoxyphenyl)-2-(methylthio)nicotinamide, have been evaluated for their role in inducing differentiation of murine erythroleukemia cells.

- Mechanism : This differentiation is associated with an increase in globin mRNA, indicating a direct impact on gene expression.

- Significance : This finding opens avenues for research in hematological disorders and potential therapeutic applications.

- Reference : Terada et al., 1979.

Metabolic Enzyme Regulation

- Application : Studies on nicotinamide N-methyltransferase (NNMT), closely related to nicotinamide derivatives, have shown its role in regulating metabolic enzymes.

- Mechanism : NNMT affects the metabolism of nicotinamide and related compounds, influencing the detoxification of drugs and other compounds.

- Significance : Understanding NNMT's role could lead to new insights into metabolic diseases and drug efficacy and toxicity.

- Reference : Rini et al., 1990.

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-19-10-6-7-13(20-2)12(9-10)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPUPZVMWBMNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(4-pyridylmethyl)-4-piperidinecarboxamide](/img/structure/B2713397.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2713400.png)

![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)